2-((Ethoxymethoxy)methyl)furan
Overview
Description
“2-((Ethoxymethoxy)methyl)furan” is a chemical compound with the CAS Number: 90199-57-8. It has a molecular weight of 156.18 and its IUPAC Name is 2-[(ethoxymethoxy)methyl]furan . It is a colorless liquid with a sweet, spicy aroma .
Synthesis Analysis
While specific synthesis methods for “2-((Ethoxymethoxy)methyl)furan” were not found, furan compounds in general are important building blocks in organic chemistry. They are often derived from natural products found in various sources, mostly in plants, algae, and microorganisms .Molecular Structure Analysis
The molecular structure of “2-((Ethoxymethoxy)methyl)furan” is represented by the InChI Code: 1S/C8H12O3/c1-2-9-7-10-6-8-4-3-5-11-8/h3-5H,2,6-7H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((Ethoxymethoxy)methyl)furan” include a molecular weight of 156.18 . Further specific physical and chemical properties were not found in the search results.Scientific Research Applications
Biomass Conversion to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of HMF from plant feedstocks and its use in producing a range of chemicals, emphasizing the role of furan derivatives in replacing non-renewable hydrocarbon sources. They highlight the potential of HMF and its derivatives, including 2-((Ethoxymethoxy)methyl)furan, in the chemical industry for sustainable materials and fuel production. The review underscores recent advances in synthesis techniques and the broad application prospects of these compounds (Chernyshev, Kravchenko, & Ananikov, 2017).
Catalytic Production and Biofuel Potential
Hoang and Pham (2021) explore the catalytic production of furan-based compounds from biomass, focusing on their potential as biofuels. They detail the synthesis process of 2-Methylfuran, a compound related to 2-((Ethoxymethoxy)methyl)furan, through biomass conversion and discuss its properties and applicability in internal combustion engines. This work suggests the promising role of furan derivatives in the green energy sector, offering an alternative to fossil fuels with comparable performance characteristics (Hoang & Pham, 2021).
Green Chemistry and Solvent Selection
Esteban, Vorholt, and Leitner (2020) review the biphasic dehydration of sugars to HMF and furfural, emphasizing the importance of solvent selection in green chemistry. They provide insights into the efficient and environmentally friendly production of furan derivatives, including methods that could be applicable to 2-((Ethoxymethoxy)methyl)furan synthesis. The study highlights the role of solvent selection in enhancing process productivity and reducing side reactions, pointing towards sustainable manufacturing practices (Esteban, Vorholt, & Leitner, 2020).
Future Directions
The future directions for “2-((Ethoxymethoxy)methyl)furan” and similar furan derivatives could involve their use in the synthesis of new fuels and polymer precursors . These compounds could potentially replace petroleum derivatives, contributing to the development of more sustainable and environmentally friendly chemical processes .
properties
IUPAC Name |
2-(ethoxymethoxymethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-9-7-10-6-8-4-3-5-11-8/h3-5H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHSEUIOZNWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716682 | |
Record name | 2-[(Ethoxymethoxy)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Ethoxymethoxy)methyl)furan | |
CAS RN |
90199-57-8 | |
Record name | 2-[(Ethoxymethoxy)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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